4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves reactions between carboxylic acids or their derivatives with p-nitrophenyl azide, leading to the formation of an aziridine ring. The process is intermolecular and involves significant contributions from the carboxy group. The structure of the synthesized compounds is confirmed through IR and 1H NMR spectra (Tarabara et al., 2009; Kas’yan et al., 2003).
Molecular Structure Analysis
Spectroscopic investigations and quantum chemical calculations offer insight into the molecular structure, stability, and charge transfer within molecules similar to our compound of interest. Techniques like FT-IR, FT-Raman, and DFT methods are utilized to explore these aspects, shedding light on the interaction and delocalization effects within the molecule (Renjith et al., 2014).
Chemical Reactions and Properties
Reactions involving amino derivatives of the azatricyclo decene dione with dicarboxylic acid anhydrides have been studied, leading to the formation of hydrazido acids, bis-imides, and, upon reaction with peroxyformic acid, epoxy hydrazido acids, and epoxy imides. These reactions underscore the compound's reactivity towards forming structurally diverse derivatives (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties, such as the molecular structure and vibrational frequencies, are crucial for understanding the behavior of such compounds under different conditions. The use of spectroscopic techniques and quantum chemical calculations has provided detailed insights into these aspects, aiding in the exploration of potential applications based on their physical properties (Bielenica & Kossakowski, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with various chemical agents, have been explored through studies on the synthesis and reactions of related compounds. These investigations offer valuable information on the potential functionalities and applications of the compound, highlighting its versatility and the possibility of generating a wide range of derivatives with diverse properties (Kolyamshin et al., 2021).
properties
IUPAC Name |
[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-nitrophenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-8(20)25-13-5-4-11(7-12(13)19(23)24)18-16(21)14-9-2-3-10(6-9)15(14)17(18)22/h2-5,7,9-10,14-15H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAQDFPNMCNHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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